Disodium 1-octadecyl 2-sulphonatosuccinate

Description

Nomenclature and General Context in Surfactant Chemistry

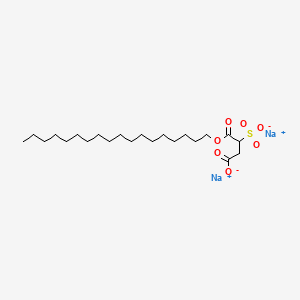

Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate is systematically known by its IUPAC name, disodium 4-octadecoxy-4-oxo-3-sulfonatobutanoate. nih.govchemspider.com It belongs to the class of monoester sulfosuccinates, which are characterized by a single long alkyl chain attached to the sulfosuccinic acid backbone via an ester linkage. ripublication.com The "1-octadecyl" portion of the common name denotes the C18 alkyl chain derived from stearyl alcohol, while "2-sulphonatosuccinate" indicates the position of the sulfonate group on the succinate (B1194679) moiety.

Surfactants, or surface-active agents, are amphiphilic molecules containing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of Disodium 1-octadecyl 2-sulphonatosuccinate, the long octadecyl chain serves as the hydrophobic tail, while the disodium sulfonate and carboxylate groups constitute the hydrophilic head. This dual nature allows the molecule to adsorb at interfaces, such as air-water or oil-water, thereby reducing surface or interfacial tension.

Sulfosuccinates, in general, are known for their excellent wetting, emulsifying, dispersing, and foaming properties. researchgate.net They are considered to be mild surfactants, which makes them particularly valuable in cosmetic and personal care formulations. researchgate.net The structure of this compound, with its long C18 chain, suggests a strong hydrophobic character, influencing its specific surface activity and potential applications.

Historical Perspective and Evolution of Research Trajectories

The development of sulfosuccinate (B1259242) surfactants dates back to the mid-20th century, with a significant amount of research focusing on their synthesis and application. The general synthesis route for sulfosuccinate esters involves a two-step process: the esterification of maleic anhydride (B1165640) with an alcohol, followed by the sulfonation of the resulting maleate (B1232345) ester with a sulfite (B76179) salt. ripublication.com In the case of this compound, stearyl alcohol is the fatty alcohol used in the initial esterification step.

Early research into sulfosuccinates was largely driven by the need for effective and versatile surfactants for various industrial applications. The focus was on understanding the relationship between the chemical structure (e.g., the length and branching of the alkyl chain) and the resulting physicochemical properties, such as critical micelle concentration (CMC), surface tension reduction, and emulsifying power.

More recent research trajectories have expanded to explore the use of sulfosuccinates in more specialized areas. For instance, studies have investigated the use of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing, a strategy to enhance the lipophilicity of therapeutic peptides and proteins. researchgate.netnih.gov Research in this area has explored the synthesis of various sulfosuccinate analogues to optimize their interaction with biomolecules. researchgate.net

Furthermore, the demand for milder and more environmentally benign surfactants has spurred research into the properties of sulfosuccinates in cosmetic science. researchgate.net While much of the literature focuses on the broader class of sulfosuccinates or those with different alkyl chain lengths, the principles and findings from these studies provide a valuable framework for understanding the behavior and potential of this compound. The long octadecyl chain of this specific compound suggests a strong affinity for lipidic phases, making it a candidate for applications requiring robust emulsification and surface activity.

Physicochemical Properties of this compound

The following table summarizes some of the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C22H40Na2O7S | nih.gov |

| Molecular Weight | 494.6 g/mol | nih.gov |

| IUPAC Name | disodium;4-octadecoxy-4-oxo-3-sulfonatobutanoate | nih.gov |

| Topological Polar Surface Area | 132 Ų | nih.gov |

| Solubility | Soluble in water |

Synonyms for this compound

The following table lists some of the synonyms used to refer to this chemical compound.

| Synonym |

| Disodium stearyl sulfosuccinate |

| n-Octadecyl disodium sulfosuccinate chemspider.com |

| Butanedioic acid, 2-sulfo-, 1-octadecyl ester, disodium salt chemspider.com |

| Disodium 4-(octadecyloxy)-4-oxo-3-sulfonatobutanoate chemspider.com |

Properties

CAS No. |

65277-59-0 |

|---|---|

Molecular Formula |

C22H40Na2O7S |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

disodium;4-octadecoxy-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

IRWMJXDNLGBJKQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate

The conventional and most widely employed method for synthesizing Disodium 1-octadecyl 2-sulphonatosuccinate involves a two-step reaction sequence: esterification followed by sulfonation. pcc.euwikipedia.org

Step 1: Esterification of Maleic Anhydride (B1165640) with 1-Octadecanol

The initial step is the esterification of maleic anhydride with 1-octadecanol (stearyl alcohol). This reaction leads to the formation of the monoester, octadecyl maleate (B1232345). pcc.euzbaqchem.com The reaction is typically conducted by heating the reactants together. To drive the reaction towards completion and increase the yield of the monoester, a catalyst is often employed. zbaqchem.com Common catalysts for this type of esterification include acid catalysts such as p-toluenesulfonic acid and sulfuric acid. zbaqchem.com The choice of catalyst and reaction conditions, such as temperature, can influence the reaction rate and the formation of byproducts like diesters or fumaric acid. zbaqchem.com Kinetic studies on the esterification of maleic anhydride with various alcohols have shown that the reaction can follow second-order kinetics with respect to both the acid and the alcohol.

Step 2: Sulfonation of Octadecyl Maleate

The second step involves the sulfonation of the double bond in the octadecyl maleate intermediate. This is achieved by reacting it with a sulfonating agent, most commonly an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). pcc.euwikipedia.org This addition reaction introduces the sulfonate group, leading to the formation of the desired this compound. The sulfonation is typically carried out in an aqueous medium, and the concentration of the bisulfite solution can be a critical parameter to control to avoid phase separation and ensure a high product yield. google.com Research indicates that the sulfonation of maleic acid esters preferentially occurs at the β-position of the double bond.

| Reaction Step | Reactants | Key Conditions/Catalysts | Product |

| Esterification | Maleic Anhydride, 1-Octadecanol | Heat, p-toluenesulfonic acid, sulfuric acid | Octadecyl Maleate |

| Sulfonation | Octadecyl Maleate, Sodium Bisulfite | Aqueous solution | This compound |

Novel Approaches in this compound Synthesis

In recent years, research has focused on developing more sustainable and efficient synthetic methods for sulfosuccinates, which are applicable to the production of this compound. These novel approaches often aim to utilize renewable resources and environmentally benign catalysts.

One area of innovation involves the use of fatty alcohols derived from natural, renewable sources as the feedstock for the esterification step. ripublication.com This aligns with the growing demand for "green" surfactants with improved biodegradability and lower environmental impact. researchgate.net For instance, the synthesis of sulfosuccinate (B1259242) monoesters from oleyl alcohol, an unsaturated fatty alcohol, has been successfully demonstrated, suggesting the feasibility of using a variety of natural alcohols. ripublication.com

The exploration of heterogeneous catalysts represents another significant advancement. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), have been investigated for the esterification of maleic anhydride. researcher.life These catalysts offer advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, reusability, and reduced corrosion issues. researcher.life

Furthermore, alternative sulfonation techniques are being explored. While sodium bisulfite remains a common sulfonating agent, other methods are being investigated to potentially improve reaction efficiency and product purity. utp.edu.my The use of phase transfer catalysts has also been studied in the sulfonation of maleic acid monoesters to enhance the reaction rate between the organic and aqueous phases. uc.edu

| Novel Approach | Description | Potential Advantages |

| Use of Renewable Feedstocks | Synthesis utilizing fatty alcohols derived from natural oils and fats. ripublication.com | Increased biodegradability, lower environmental impact. researchgate.net |

| Heterogeneous Catalysis | Employment of solid acid catalysts like ion-exchange resins for esterification. researcher.life | Ease of separation, reusability of catalyst, reduced corrosion. researcher.life |

| Alternative Sulfonation Methods | Investigation of different sulfonating agents and reaction conditions. utp.edu.my | Improved reaction efficiency and product purity. |

| Phase Transfer Catalysis | Use of phase transfer catalysts to enhance the sulfonation reaction rate. uc.edu | Increased reaction speed and yield. |

Derivatization and Structural Modification Strategies

The basic structure of this compound can be chemically modified to fine-tune its properties for specific applications. These derivatization strategies primarily focus on altering the hydrophobic tail or the hydrophilic head group.

A significant area of structural modification is the synthesis of ethoxylated monoalkyl sulfosuccinates. tandfonline.comresearchgate.net This involves reacting the monoalkyl sulfosuccinate with ethylene (B1197577) oxide. The introduction of ethylene oxide units between the alkyl chain and the sulfosuccinate head group creates a mixed anionic-nonionic surfactant. tandfonline.com Research has shown that the degree of ethoxylation can influence properties such as the Krafft point and foaming ability. tandfonline.comresearchgate.net For example, increasing the number of ethylene oxide units has been observed to decrease the Krafft temperature. researchgate.net

Another strategy involves the variation of the alkyl chain itself. Studies on docusate (B154912) (dioctyl sodium sulfosuccinate) analogues have explored the synthesis of sulfosuccinates with different linear and branched alkyl residues. nih.gov The aim of such modifications is to systematically understand how the structure of the hydrophobic tail influences properties like hydrophobic ion pairing. nih.gov For instance, the synthesis of monostearyl sulfosuccinate has been part of investigations to identify lead counterions for enhancing the hydrophobicity of certain molecules. nih.gov

The pH responsiveness of the carboxylic acid group in monoalkyl sulfosuccinates also presents opportunities for modification and control of surfactant properties. nih.gov The ionization state of the carboxylic and sulfonic acid groups, which is dependent on the pH of the solution, affects the hydrophile-lipophile balance (HLB) of the surfactant. nih.gov By adjusting the pH, the emulsifying properties and water solubility can be modulated. nih.gov

| Modification Strategy | Description | Effect on Properties | Example |

| Ethoxylation | Introduction of ethylene oxide units. tandfonline.com | Alters Krafft point, foaming ability, and creates mixed anionic-nonionic character. tandfonline.comresearchgate.net | Ethoxylated sodium monoalkyl sulfosuccinates. tandfonline.com |

| Alkyl Chain Variation | Synthesis with different linear or branched alkyl groups. nih.gov | Influences hydrophobic interactions and self-assembly. nih.gov | Monostearyl sulfosuccinate. nih.gov |

| pH Adjustment | Control of the ionization state of the hydrophilic head group. nih.gov | Modulates hydrophile-lipophile balance (HLB), emulsifying properties, and solubility. nih.gov | pH-responsive dispersion granulation. nih.gov |

Fundamental Mechanistic Investigations of Disodium 1 Octadecyl 2 Sulphonatosuccinate

Self-Assembly Phenomena and Micellization Mechanisms

The amphiphilic nature of disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate drives its self-assembly in aqueous solutions. Below a certain concentration, the surfactant molecules exist as monomers. However, as the concentration increases to a critical point, known as the critical micelle concentration (CMC), the molecules aggregate to form organized structures called micelles. This process is thermodynamically driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

In these micelles, the hydrophobic octadecyl chains form a core, shielded from the aqueous environment, while the hydrophilic sulfonate and ester groups are exposed to the water at the micelle-water interface. The geometry of the resulting aggregates is influenced by the packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. For single-chain surfactants like disodium 1-octadecyl 2-sulphonatosuccinate, spherical or ellipsoidal micelles are typically formed in aqueous solutions.

The aggregation number, which is the average number of surfactant molecules in a single micelle, is another important parameter. For dialkyl sulfosuccinates, such as sodium dioctyl sulfosuccinate (B1259242), the aggregation number has been reported to be around 56. harvard.edu It is expected that the single, longer octadecyl chain of the title compound would lead to a different aggregation number, influenced by the steric hindrance and packing constraints of the C18 tail.

Table 1: Critical Micelle Concentration (CMC) of Related Sulfosuccinate Surfactants This table presents CMC values for structurally related sulfosuccinate surfactants to illustrate the effect of molecular structure on micellization. Specific data for this compound is not available.

| Surfactant Name | Alkyl Chain | Additional Groups | CMC (mol/L) | Temperature (°C) |

|---|---|---|---|---|

| Disodium Lauryl Glucoside Sulfosuccinate | C12 | Glucoside | 2.59 x 10⁻⁴ | 25 |

| Oleyl-based Sulfosuccinate | C18 (unsaturated) | 3 EO units | Not specified | Not specified |

| Oleyl-based Sulfosuccinate | C18 (unsaturated) | 5 EO units | Not specified | Not specified |

| Oleyl-based Sulfosuccinate | C18 (unsaturated) | 7 EO units | Not specified | Not specified |

EO: Ethoxy groups

Interfacial Activity and Surface Tension Reduction

A key characteristic of surfactants is their ability to adsorb at interfaces, such as the air-water or oil-water interface, and subsequently reduce the surface or interfacial tension. This compound, with its amphiphilic structure, is expected to be highly effective in this regard. The hydrophobic tail orients itself away from the aqueous phase (e.g., into the air or oil phase), while the hydrophilic headgroup remains in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension.

The effectiveness of a surfactant in reducing surface tension is quantified by the surface tension at the CMC (γ_CMC). Generally, surfactants with longer hydrophobic chains are more effective at reducing surface tension up to a certain point. Studies on related sulfosuccinate surfactants have shown significant reductions in surface tension. For example, disodium lauryl sulfosuccinate can reduce the surface tension of water to approximately 26 mN/m. researchgate.net

The efficiency of a surfactant can be described by the pC20 value, which is the negative logarithm of the concentration required to reduce the surface tension of water by 20 mN/m. A higher pC20 value indicates greater efficiency. While specific data for this compound is not available, the general structure-property relationships for sulfosuccinates suggest it would be an efficient surface-active agent.

Table 2: Surface Tension of Aqueous Solutions of a Related Sulfosuccinate Surfactant This table illustrates the surface tension reduction by an oleyl-based sulfosuccinate with 7 ethoxy units (MS-OE₇) as a function of concentration. This data is provided as an example of the expected behavior of long-chain sulfosuccinates.

| Concentration of MS-OE₇ (mol/L) | Surface Tension (mN/m) |

|---|---|

| 0.001 | Approaches that of pure water (~72 mN/m) initially, then stabilizes |

| 0.0025 | Decreases more rapidly than at 0.001 mol/L |

| 0.005 | Further rapid decrease in surface tension |

| 0.01 | Reaches equilibrium surface tension significantly faster |

Data adapted from a study on oleyl-based sulfosuccinates. nih.gov

Colloidal System Formation and Stabilization

The surface-active properties of this compound make it a potent agent for the formation and stabilization of colloidal systems, such as emulsions and dispersions. Emulsions are mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets in the other. This surfactant can stabilize such systems by adsorbing at the oil-water interface, forming a protective layer around the dispersed droplets.

This interfacial film reduces the interfacial tension between the oil and water, which facilitates the formation of smaller droplets with less energy input. Furthermore, the layer provides a barrier that prevents the droplets from coalescing and the emulsion from breaking. The stability of the emulsion is enhanced by electrostatic repulsion between the droplets, arising from the anionic sulfonate headgroups, and by steric hindrance from the bulky structure of the surfactant molecules at the interface.

Sulfosuccinates, particularly dialkyl sulfosuccinates like sodium dioctyl sulfosuccinate (AOT), are well-known for their excellent emulsifying and dispersing capabilities. mdpi.com They are used in a variety of applications, including emulsion polymerization and the formulation of paints and inks. mdpi.com Monoalkyl sulfosuccinates with long chains, such as the C18 chain in the title compound, are also effective. A study on oleyl-based sulfosuccinates demonstrated the formation of stable liquid crystal emulsions. nih.gov The long-term stability of these emulsions was attributed to the formation of a viscoelastic interfacial film that is resilient to rupture. nih.gov

Interaction with Biological Membrane Mimics and Model Systems

Understanding the interaction of surfactants with biological membranes is crucial for many applications. Model systems, such as lipid monolayers and vesicles (liposomes), are often used to mimic the structure and properties of cell membranes. The interaction of this compound with these mimics would likely involve the insertion of its hydrophobic octadecyl tail into the lipid bilayer, while the hydrophilic headgroup remains in the aqueous phase.

This insertion can lead to several effects on the model membrane. At low concentrations, the surfactant may simply partition into the lipid bilayer, causing an increase in the surface area and potentially altering the fluidity and permeability of the membrane. As the concentration of the surfactant increases, it can lead to the solubilization of the membrane, where the lipid bilayer is disrupted and mixed micelles composed of lipids and surfactant molecules are formed.

Studies on the interaction of other surfactants with model membranes provide a framework for the expected behavior of this compound. For example, research on the lipopeptide surfactin (B1297464) has shown that it spontaneously penetrates into lipid monolayers, with the extent of penetration depending on the lipid composition and acyl chain length. nih.govnih.gov The interaction was found to be driven by hydrophobic interactions and was accompanied by a conformational change in the peptide. nih.govnih.gov Similarly, the interaction of the title compound would be governed by a balance of hydrophobic and electrostatic forces between the surfactant and the lipids in the model membrane. The anionic nature of the sulfonate headgroup would lead to electrostatic interactions with charged lipids in the membrane.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the chemical structure and purity of Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate. Methods such as Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are pivotal in this regard.

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. The FTIR spectrum of a similar compound, Disodium Oleyl Sulfosuccinate (B1259242), shows characteristic absorption bands that are also expected for Disodium 1-octadecyl 2-sulphonatosuccinate. nih.gov Key vibrational bands include a strong absorption around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group, and bands in the regions of 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹ which are indicative of the S=O stretching of the sulfonate group. nih.govresearchgate.net The presence of the long octadecyl chain is confirmed by the characteristic C-H stretching vibrations around 2920 cm⁻¹ and 2850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. In the ¹H NMR spectrum, the protons of the octadecyl chain typically appear as a complex multiplet in the upfield region (around 0.8-1.6 ppm). researchgate.netchemicalbook.comlibretexts.org The protons adjacent to the ester and sulfonate groups will be shifted downfield due to the electron-withdrawing nature of these groups. libretexts.orgucl.ac.uklibretexts.org For instance, the protons on the carbon attached to the ester oxygen are expected in the range of 3.5-4.5 ppm. libretexts.org

Mass Spectrometry (MS) is another powerful tool for structural elucidation, providing the exact molecular weight and fragmentation patterns. When coupled with a chromatographic system (like LC-MS), it can also be used for purity assessment. shimadzu.com The mass spectrum will show a molecular ion peak corresponding to the mass of the compound, and fragment ions resulting from the cleavage of the ester or sulfosuccinate moieties. nih.gov

Table 1: Representative Spectroscopic Data for this compound

| Technique | Expected Key Signals/Bands | Interpretation |

|---|---|---|

| FTIR | ~2920, 2850 cm⁻¹ ~1730 cm⁻¹ ~1200, 1050 cm⁻¹ | C-H stretching of alkyl chain C=O stretching of ester S=O stretching of sulfonate |

| ¹H NMR | ~0.88 ppm (triplet) ~1.25 ppm (multiplet) ~3.6-4.2 ppm (multiplet) | Terminal -CH₃ of octadecyl chain -CH₂- groups of octadecyl chain Protons adjacent to ester and sulfonate groups |

| ¹³C NMR | ~14 ppm ~22-32 ppm ~65 ppm ~170-175 ppm | Terminal -CH₃ carbon -CH₂- carbons of alkyl chain Carbon of -CH₂-O- ester group Carbonyl carbons of ester and carboxylate |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction by-products or other components in a formulation, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile surfactants like sulfosuccinates. thermofisher.com Reversed-phase HPLC (RP-HPLC) is often employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobicity of the analytes. Due to the lack of a strong chromophore in the this compound molecule, detection can be challenging with standard UV-Vis detectors. nih.gov Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred. thermofisher.com LC-MS, in particular, offers high sensitivity and selectivity, allowing for both quantification and structural confirmation. shimadzu.comsemanticscholar.org

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its high molecular weight and low volatility. However, derivatization techniques could potentially be used to convert the surfactant into a more volatile compound suitable for GC analysis.

Table 2: Typical HPLC-MS Parameters for Anionic Surfactant Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for anionic surfactants |

Scattering Techniques for Supramolecular Structure Analysis

In aqueous solutions, surfactant molecules like this compound self-assemble into various supramolecular structures such as micelles. Scattering techniques are powerful tools for investigating the size, shape, and arrangement of these aggregates.

Small-Angle X-ray Scattering (SAXS) is a key technique used to study the nanoscale structure of surfactant solutions. nih.govresearchgate.net By analyzing the scattering pattern of X-rays at small angles, information about the size, shape (spherical, cylindrical, etc.), and aggregation number of the micelles can be obtained. nih.govesrf.fr The scattering data can be fitted to theoretical models to extract quantitative parameters of the micellar structures. uni-saarland.deacs.org For example, the transition from spherical to worm-like micelles upon addition of salt can be monitored by time-resolved SAXS. esrf.fr

Small-Angle Neutron Scattering (SANS) is complementary to SAXS and is particularly useful for studying multicomponent systems. By using deuterated solvents or surfactants, the contrast between different parts of the supramolecular structure (e.g., the hydrophobic core and the hydrophilic shell of a micelle) can be enhanced, providing more detailed structural information.

Table 3: Representative SAXS Data Analysis for Anionic Surfactant Micelles

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Radius of Gyration (Rg) | Increases with surfactant concentration | Growth of micelles |

| Scattering Vector (q) at peak intensity | Shifts to lower q with increasing aggregation | Increase in inter-micellar distance |

| Pair-distance distribution function P(r) | Provides information on the shape of the micelles (e.g., spherical or elongated) | Elucidation of micellar morphology |

Microscopic Imaging of Assembled Structures

Microscopy techniques provide direct visualization of the self-assembled structures of this compound, offering a real-space complement to the reciprocal-space information from scattering techniques.

Transmission Electron Microscopy (TEM) , particularly with cryogenic sample preparation (Cryo-TEM), is a powerful method for imaging surfactant aggregates in their native, hydrated state. researchgate.netresearchgate.netmdpi.com Cryo-TEM can reveal the morphology of individual micelles, vesicles, or other complex structures with high resolution. researchgate.netmdpi.comnih.gov For conventional TEM, staining agents may be required to enhance contrast, which can sometimes introduce artifacts. researchgate.net

Scanning Electron Microscopy (SEM) is typically used to study the morphology of dried or solid samples. researchgate.net For surfactant systems, SEM can be used to visualize the structure of lyotropic liquid crystalline phases or the residue left after evaporation of the solvent. researchgate.net

Atomic Force Microscopy (AFM) can be used to image self-assembled structures adsorbed onto a solid substrate. AFM provides topographical information and can also probe the mechanical properties of the adsorbed layers.

Table 4: Comparison of Microscopic Techniques for Surfactant Assembly Analysis

| Technique | Information Obtained | Sample State | Key Advantage |

|---|---|---|---|

| Cryo-TEM | Morphology and size of individual aggregates | Vitrified solution | High resolution imaging in a near-native state |

| SEM | Surface topography of solid phases | Dried/Solid | Large field of view and 3D-like images |

| AFM | Topography and mechanical properties of adsorbed layers | On a solid substrate (can be in liquid) | High vertical resolution and can operate in liquid |

Rheological Characterization of Dispersions

The rheological properties of this compound dispersions are crucial for many of its applications, as they govern the flow and deformation behavior of the material.

Rotational Rheometry is used to measure the viscosity and viscoelastic properties of the surfactant solutions as a function of shear rate, frequency, and temperature. In dilute solutions, the surfactant may exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, at higher concentrations, where worm-like micelles or liquid crystalline phases may form, the solutions often exhibit non-Newtonian behavior, such as shear-thinning (a decrease in viscosity with increasing shear rate). aip.orgnih.gov

The viscoelastic properties, such as the storage modulus (G') and the loss modulus (G''), can be determined by oscillatory shear experiments. These parameters provide insights into the structure and connectivity of the self-assembled network. For instance, a gel-like structure, characterized by G' being greater than G'', can form at high surfactant concentrations. nih.gov The rheological behavior is highly dependent on factors such as surfactant concentration, temperature, and the presence of salts or other additives. nih.govacs.org

Table 5: Expected Rheological Behavior of this compound Dispersions

| Concentration Regime | Expected Dominant Structure | Typical Rheological Behavior |

|---|---|---|

| Dilute (above CMC) | Spherical micelles | Newtonian, low viscosity |

| Semi-dilute | Elongated or worm-like micelles | Shear-thinning, increased viscosity |

| Concentrated | Liquid crystalline phases (e.g., hexagonal, lamellar) | Highly viscous, viscoelastic, potential for gel-like behavior |

Theoretical and Computational Studies of Disodium 1 Octadecyl 2 Sulphonatosuccinate Systems

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For surfactants, MD is particularly valuable for visualizing and quantifying their behavior at interfaces, such as the boundary between oil and water or air and water.

Detailed research findings from MD simulations on systems containing similar anionic sulfosuccinate (B1259242) surfactants reveal a common pattern of behavior that can be extrapolated to Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate. When introduced into an oil-water system, the surfactant molecules rapidly migrate to the interface. The hydrophobic octadecyl tail orients itself into the oil phase, while the hydrophilic ester and sulphonate head groups remain in the aqueous phase. This arrangement lowers the interfacial tension (IFT) between the two phases.

Key parameters obtained from these simulations include:

Density Distribution: This profile shows the concentration of different components (water, oil, surfactant head, surfactant tail) across the interface. For Disodium 1-octadecyl 2-sulphonatosuccinate, a sharp peak in the density of the hydrophobic tails would be observed in the oil phase adjacent to the interface, while the hydrophilic head groups would show a corresponding peak in the water phase.

Interfacial Thickness: This measures the width of the transition zone between the bulk oil and water phases. The presence of the surfactant layer increases this thickness. Studies on similar anionic surfactants show the formation of stable interfacial films with thicknesses that can range from 15 to 20 Å. acs.org

Interface Formation Energy (IFE): This value quantifies the energy change when the interface is formed. A negative IFE indicates a spontaneous and stable interface formation. For mixed anionic surfactant systems, IFE values have been reported to be as low as -96.12 kJ/mol, indicating the formation of a very stable interface. acs.orgnih.gov

Radial Distribution Function (RDF): RDF analysis provides insight into the structuring of molecules around a central point. For instance, an RDF plot for sodium counterions (Na+) around the sulphonate group would show a high probability of finding Na+ ions in close proximity, forming a condensed layer that partially neutralizes the head group's charge. researchgate.netresearchgate.net Similarly, RDFs can illustrate the hydration shell of water molecules around the hydrophilic head. researchgate.net

| Parameter | Typical Value Range | Significance for Interfacial Behavior |

|---|---|---|

| Interfacial Tension (Calculated) | 25 - 35 mN/m | Indicates the efficiency of the surfactant in reducing the energy at the oil-water boundary. nih.gov |

| Interfacial Thickness | 15 - 20 Å | Measures the size of the structured surfactant layer at the interface. acs.org |

| Interface Formation Energy (IFE) | -70 to -100 kJ/mol | A large negative value signifies the formation of a thermodynamically stable interfacial film. nih.govsyxbsyjg.com |

| Surfactant Diffusion Coefficient | 0.15 - 0.20 Ų/ps | Describes the mobility of surfactant molecules within the interfacial layer. nih.gov |

These simulations provide a microscopic view of how this compound would function to stabilize emulsions, by forming a robust and energetically favorable film at the oil-water interface.

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.com It is particularly useful for studying the intrinsic properties of a single molecule and its interactions with other molecules with high accuracy.

For this compound, DFT calculations can elucidate:

Molecular Geometry and Charge Distribution: DFT optimizes the molecule's three-dimensional structure to its lowest energy state. It also calculates the distribution of electron density, revealing the specific locations of partial positive and negative charges. This is crucial for understanding the molecule's electrostatic potential and how it interacts with polar molecules like water or with counterions. up.ac.za

Interaction Energies: DFT can precisely calculate the binding energy between the surfactant's head group and a water molecule or a sodium counterion. up.ac.za This helps to quantify the strength of hydration and ion binding, which are fundamental to the surfactant's solubility and interfacial behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. nih.govyoutube.com A larger gap suggests higher stability and lower reactivity. DFT calculations can predict where electrophilic or nucleophilic attacks might occur, providing insight into the molecule's potential for degradation or interaction with other chemical species. aljest.netirjweb.com

| Quantum Chemical Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.0 to -7.0 eV | Represents the ability to donate an electron; higher energy indicates a better electron donor. irjweb.comnih.gov |

| Energy of LUMO (ELUMO) | -1.5 to -0.5 eV | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. irjweb.comnih.gov |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.5 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. irjweb.comacs.org |

| Binding Energy (Surfactant-Water) | -20 to -50 kJ/mol | Quantifies the strength of the hydrogen bond between the hydrophilic head and a water molecule. up.ac.za |

By applying DFT, researchers can gain a fundamental understanding of the electronic characteristics that govern the intermolecular forces of this compound, which in turn dictate its macroscopic surfactant properties.

Thermodynamic Modeling of Self-Assembly Processes

Surfactants in solution spontaneously self-assemble into aggregates, such as micelles, once their concentration exceeds the critical micelle concentration (CMC). Thermodynamic models are used to describe the energetics of this process, quantifying the driving forces involved. wikipedia.org

The self-assembly of this compound in an aqueous solution is governed by a delicate balance of thermodynamic factors. The primary driving force for micellization is the hydrophobic effect, an entropically favorable process where the hydrophobic tails are sequestered from water into the core of the micelle. wikipedia.org

Thermodynamic modeling allows for the calculation of key parameters from experimental data (such as conductivity or surface tension measurements at different temperatures):

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. For sulfosuccinate surfactants like Aerosol OT (a close structural relative), the CMC is typically low, indicating high efficiency. acs.orgresearchgate.net

Standard Gibbs Free Energy of Micellization (ΔG°m): This is the key indicator of the spontaneity of the micellization process. A negative value indicates that self-assembly is spontaneous. ΔG°m is calculated using the equation: ΔG°m = RT ln(XCMC), where R is the gas constant, T is the temperature, and XCMC is the CMC in mole fraction units.

Standard Enthalpy of Micellization (ΔH°m): This parameter reflects the heat change during micellization. It can be endothermic or exothermic depending on the specific surfactant and temperature. It is often determined from the temperature dependence of the CMC using the van't Hoff equation. ajchem-a.com For many ionic surfactants, ΔH°m is small and can be slightly negative or positive. researchgate.net

Standard Entropy of Micellization (ΔS°m): This represents the change in randomness of the system. It is calculated from the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m. A large, positive entropy change is the characteristic hallmark of the hydrophobic effect driving micellization. acs.orgresearchgate.net

| Thermodynamic Parameter | Typical Value Range | Physical Meaning |

|---|---|---|

| CMC | 1 - 5 mmol/L | Concentration threshold for aggregate formation. acs.org |

| ΔG°m | -30 to -40 kJ/mol | Indicates the spontaneity of the micellization process. researchgate.net |

| ΔH°m | -5 to +2 kJ/mol | Heat absorbed or released during micelle formation. researchgate.net |

| ΔS°m | +80 to +140 J/mol·K | Reflects the increase in disorder, primarily from the release of structured water from around the hydrophobic tails. ajchem-a.com |

These thermodynamic models provide a quantitative framework for understanding how changes in molecular structure, temperature, or solvent conditions would affect the self-assembly of this compound.

Predictive Modeling for Colloidal Stability

The primary function of a surfactant like this compound is often to create and stabilize colloidal systems, such as emulsions or suspensions. Predictive modeling aims to forecast the long-term stability of these colloids based on the molecular structure of the surfactant and formulation parameters.

Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. nih.gov A QSPR model is a mathematical equation that relates variations in the chemical structure of a compound to a specific property, in this case, colloidal stability.

Developing a QSPR model for colloids stabilized by this compound would involve several steps:

Data Collection: A dataset would be compiled where various colloids are prepared with a series of related surfactants, and their stability is measured over time (e.g., by monitoring particle size change).

Descriptor Calculation: For each surfactant, a large number of numerical parameters, known as molecular descriptors, are calculated. These can include topological, electronic, and quantum chemical descriptors (such as those from DFT). nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced machine learning methods like Graph Neural Networks (GNN), are used to find the best correlation between a subset of descriptors and the measured stability. mdpi.com

Validation: The model's predictive power is rigorously tested using external data sets to ensure it is not overfitted to the initial training data.

A hypothetical QSPR model might take the form of a linear equation, as shown in the table below. The goal of such a model is to allow for the in silico screening of new surfactant structures, predicting their performance in stabilizing colloids without the need for extensive laboratory work. nih.govelsevierpure.com

| Component | Description |

|---|---|

| Predicted Property (Y) | Colloidal Stability (e.g., % change in particle diameter after 30 days) |

| Model Equation | Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + ... |

| Molecular Descriptors (Xn) |

|

| Coefficients (βn) | Values determined by the regression analysis that weight the contribution of each descriptor. |

By leveraging predictive modeling, the formulation of stable colloidal products using this compound can be significantly accelerated, reducing development time and costs.

Disodium 1 Octadecyl 2 Sulphonatosuccinate in Materials Science Research

Utilization in Advanced Emulsion and Microemulsion Technologies

Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate is extensively used to create thermodynamically stable microemulsions, which are clear, low-viscosity dispersions of oil and water. nih.gov These systems are valuable as nanoreactors for synthesis and as delivery vehicles. The surfactant, often in combination with a co-surfactant like a medium-chain alcohol, forms a flexible interfacial film that stabilizes oil-in-water (o/w) or water-in-oil (w/o) nanodroplets. nih.gov

Research has demonstrated the formation of stable microemulsions using this surfactant with various oils and aqueous phases. For instance, w/o microemulsions have been formulated with isopropyl palmitate (IPP) as the oil phase and water, stabilized by a 2:1 weight ratio of Disodium 1-octadecyl 2-sulphonatosuccinate and 1-butanol. nih.gov The type of microemulsion (o/w or w/o) can be controlled by adjusting the ratio of the oil and water phases, which in turn influences properties like electrical conductivity and viscosity. nih.gov O/w microemulsions exhibit high electrical conductivity due to the continuous aqueous phase, while w/o microemulsions show very low conductivity. nih.gov

The ability of this compound to form microemulsions with ultralow interfacial tension is a key factor in its effectiveness. bohrium.com Studies have shown that in a system of medium-chain triglycerides, oleic acid, and glycerol (B35011) monooleate, ultralow interfacial tension values were achieved, facilitating the formation of stable microemulsions upon dilution. bohrium.com The size of the droplets in these microemulsions can be controlled by the water-to-surfactant molar ratio (w), which is a critical parameter for many applications. researchgate.net Stable w/o microemulsions are typically achieved with w values less than 20. researchgate.net

| Microemulsion System Components | Surfactant/Co-surfactant Ratio (w/w) | Oil/Water Concentration (w/w) | Resulting Microemulsion Type | Reference |

| Isopropyl palmitate, Water, this compound, 1-Butanol | 2:1 | 15% / 39% | Oil-in-Water (o/w) | nih.gov |

| Isopropyl palmitate, Water, this compound, 1-Butanol | 2:1 | 39% / 15% | Water-in-Oil (w/o) | nih.gov |

| Medium-chain triglycerides, Oleic acid, Glycerol monooleate, Water, this compound | 3:1 (Surfactant/Co-surfactant) | Varied | Oil-in-Water (o/w) | bohrium.com |

| n-Hexane, Water, this compound | Varied (w=[H₂O]/[AOT] < 20) | Varied | Water-in-Oil (w/o) | researchgate.net |

Role in Nanomaterial Synthesis and Stabilization

The reverse micelles formed by this compound in nonpolar solvents serve as effective nanoreactors for the synthesis of nanoparticles with controlled size and morphology. acs.orgmdpi.com The aqueous core of the reverse micelle acts as a confined environment for chemical reactions, limiting the growth of the nascent nanoparticles.

A prominent example is the synthesis of gold nanoparticles. nih.gov By using a microemulsion system of water, cyclohexane, and this compound, gold nanoparticles can be formed. nih.gov The size of these nanoparticles is influenced by the microemulsion's composition. However, the stability of gold nanoparticles in these systems can be a challenge due to oxidative degradation within the micellar water pools. nih.gov Another application is the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles. ias.ac.in The tendency of this surfactant to form reverse micelles whose size is dependent on the molar ratio of water to surfactant has been utilized to control the dimensions of the resulting CdS quantum dots. ias.ac.in

This surfactant has also been employed in the synthesis of inorganic materials for construction applications. For instance, submicron-refined microcapsules of calcium nitrate (B79036) were synthesized using this compound in a hexane (B92381) solution. researchgate.net The resulting microcapsules were observed to be perfectly spherical and uniform, with diameters ranging from 1 to 5 µm and shell thicknesses between 0.35 µm and 0.87 µm. researchgate.net

| Nanomaterial | Synthesis System | Role of Surfactant | Resulting Nanoparticle Characteristics | Reference |

| Gold (Au) | Water/Cyclohexane/Disodium 1-octadecyl 2-sulphonatosuccinate | Forms reverse micelles as nanoreactors | Size influenced by microemulsion composition | nih.gov |

| Cadmium Sulfide (CdS) | Thermally evaporated thin films of the surfactant | Acts as a capping agent and forms reverse micelles to control size | Quantum dots with controlled dimensions | ias.ac.in |

| Calcium Nitrate (Ca(NO₃)₂) | Hexane/Water/Disodium 1-octadecyl 2-sulphonatosuccinate | Stabilizes w/o emulsion for microcapsule formation | Spherical microcapsules (1-5 µm diameter) | researchgate.net |

Application in Polymer Science and Polymerization Processes

This compound is a key surfactant in emulsion and microemulsion polymerization, techniques used to produce a variety of polymers with high molecular weights and controlled particle sizes. ias.ac.inacs.org In these processes, the surfactant stabilizes the monomer droplets and the growing polymer particles in an aqueous medium.

In the emulsion polymerization of vinyl acetate (B1210297) (VAc) with methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA), this compound (specifically Aerosol OT-75) has been used as an emulsifier in combination with Aerosol MA-80, with ammonium (B1175870) persulfate (APS) as the initiator. acs.org Its ability to stabilize the latex particles is crucial for achieving a stable polymer dispersion. acs.org

This surfactant has also been utilized in the microemulsion polymerization of styrene. conicet.gov.ar While other cationic surfactants were the primary focus of some studies, this compound is mentioned as a surfactant capable of forming the necessary microemulsions for creating polystyrene nanoparticles. conicet.gov.ar Similarly, it has been used in the polymerization of tetrahydrofurfuryl methacrylate in ternary o/w microemulsions, leading to the formation of high-molecular-weight polymer microlatex particles with diameters between 25 and 34 nm. conicet.gov.ar The rapid migration of this surfactant to interfaces and its ability to improve polymer stability are key attributes for these applications. nih.gov

| Polymer System | Polymerization Type | Role of Surfactant | Initiator | Reference |

| Vinyl Acetate-Methyl Methacrylate-Butyl Acrylate | Emulsion Polymerization | Emulsifier (with Aerosol MA-80) | Ammonium Persulfate (APS) | acs.org |

| Polystyrene | Microemulsion Polymerization | Stabilizes microemulsion droplets | Potassium Persulfate (KPS) | conicet.gov.ar |

| Poly(tetrahydrofurfuryl methacrylate) | Microemulsion Polymerization | Stabilizes o/w microemulsion | Not specified | conicet.gov.ar |

Development of Functionalized Surfaces and Interfaces

The adsorption of this compound onto various surfaces and at interfaces is fundamental to its role in materials science. It can form self-assembled monolayers that alter the surface properties of a substrate. rsc.org This surface functionalization can be achieved through methods like the Langmuir-Blodgett (LB) technique, where a monolayer of the surfactant is first formed at the air-water interface and then transferred onto a solid support. rsc.orgntmdt-si.com

Research has shown that this surfactant can be used to create highly ordered thin films of proteins, such as cytochrome c. ntmdt-si.com In this process, a solution of the protein within the surfactant's reverse micelles is spread on a water subphase. ntmdt-si.com The resulting complex monolayer, with a layer of surfactant at the air interface and a layer of protein underneath, can be transferred to a solid substrate, creating a functional bio-interface where the protein's structure is preserved. ntmdt-si.com

Furthermore, thin films of this surfactant have been used as templates for the in-situ synthesis of CdS nanoparticles. ias.ac.in By immersing a thermally evaporated film of the surfactant into an electrolyte solution containing cadmium ions, the ions are entrapped within the film due to electrostatic interactions with the anionic sulfonate head groups. ias.ac.in Subsequent treatment with a sulfur source leads to the formation of CdS nanoparticles directly on the substrate, demonstrating a method for creating nanoparticle-functionalized surfaces. ias.ac.in Neutron reflectivity studies have also been employed to precisely determine the area per molecule at the air/water interface, providing fundamental data for understanding and controlling monolayer formation. acs.org

| Substrate/Interface | Functionalization Method | Resulting Structure/Function | Analytical Technique | Reference |

| Air-Water Interface/Solid Substrate | Langmuir-Blodgett (LB) Technique | Ordered thin films of cytochrome c | Small-angle X-ray scattering, Circular dichroism | ntmdt-si.com |

| Glass, Si (111) wafers | Thermal evaporation followed by ion entrapment and reaction | CdS nanoparticle-functionalized surface | UV-Vis spectroscopy, FTIR, TEM | ias.ac.in |

| Air-Water Interface | Adsorption from solution | Determination of molecular packing | Neutron Reflectivity, Surface Tensiometry | acs.org |

Integration into Specialized Material Architectures

This compound plays a critical role as a templating agent in the synthesis of materials with specialized, ordered architectures, such as mesoporous materials. researchgate.netmdpi.com The self-assembly of the surfactant molecules into micelles or liquid crystalline phases in a solution containing inorganic precursors directs the formation of a porous network. Subsequent removal of the organic template leaves behind a material with a high surface area and controlled pore size.

For example, a hexagonal mesoporous phase of tin oxide (SnO₂) has been synthesized for the first time using this anionic surfactant as the template. researchgate.net Similarly, it has been used as a mesopore template in the sol-gel synthesis of SnO₂-based powders for gas sensing applications. mdpi.com In a more complex architecture, the surfactant was used to create mesopores, while polymethyl methacrylate (PMMA) microspheres were used as a macropore template, resulting in a material with a hierarchical meso- and macroporous structure (m·mp-SnO₂). mdpi.com

The surfactant's ability to form multilamellar vesicles has also been exploited to create nitrogenous multi-shelled hollow carbon spheres with a unique onion-like architecture. bohrium.com In this approach, the interaction between protonated melamine (B1676169) and the anionic surfactant leads to the spontaneous formation of vesicles, which then act as a template for the carbonaceous material. bohrium.com Furthermore, it has been used to create mesoporous silica-titania composite materials, where titania nanoparticles, pre-formed in the surfactant's reverse micelles, are incorporated into the structure of MCM-41 and MCM-50 silica (B1680970) materials. conicet.gov.ar

| Material | Architectural Role of Surfactant | Precursors | Resulting Architecture | Reference |

| Tin Oxide (SnO₂) | Mesopore template | Tin(IV) chloride | Hexagonal mesoporous phase | researchgate.net |

| Hierarchical SnO₂ | Mesopore template (with PMMA as macropore template) | Tin(IV) chloride, PMMA | Meso- and macroporous structure | mdpi.com |

| Nitrogenous Hollow Carbon Spheres | Template for multilamellar vesicles | Melamine, 1,3,5-trimethylbenzene | Multi-shelled, onion-like hollow spheres | bohrium.com |

| Silica-Titania Composites | Template for TiO₂ nanoparticles and co-template for silica | Titanium(IV) chloride, TEOS, various alkyltrimethylammonium bromides | TiO₂ nanoparticles within MCM-41 or MCM-50 silica structures | conicet.gov.ar |

Environmental Fate and Degradation Research

Biodegradation Pathways and Mechanisms

The biodegradation of Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate is a critical process for its removal from the environment. The primary mechanisms involve microbial action under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, which are typical in wastewater treatment plant aeration tanks and surface waters, sulfosuccinates are generally considered to be readily biodegradable. nih.gov The biodegradation pathway for alkyl sulfosuccinates is primarily initiated by enzymatic hydrolysis of the ester bonds. mst.dk This initial cleavage, catalyzed by esterase enzymes, breaks the molecule into two distinct parts: 1-octadecanol and sulfosuccinate (B1259242).

Following this hydrolysis, the subsequent degradation proceeds as follows:

1-Octadecanol: This long-chain fatty alcohol undergoes oxidation by dehydrogenases to form the corresponding fatty aldehyde and then a carboxylic acid (stearic acid). mst.dk The resulting fatty acid is then mineralized through the β-oxidation pathway. mst.dk

Sulfosuccinate: The sulfonate group is cleaved from the succinate (B1194679) backbone, which can then be utilized by microorganisms in central metabolic pathways.

Studies on various linear alkyl sulfosuccinates confirm that they are effectively removed in aerobic environments. nih.gov The rate of primary biodegradation for linear esters has been shown to be dependent on the length of the carbon chain. nih.gov

Table 1: Summary of Biodegradation Mechanisms for Linear Alkyl Sulfosuccinates

| Condition | Initial Step | Key Enzymes | Intermediate Products | Biodegradability Assessment |

|---|---|---|---|---|

| Aerobic | Hydrolysis of ester bonds | Esterases, Dehydrogenases | Fatty alcohol, Sulfosuccinate | Readily biodegradable nih.gov |

| Anaerobic | Hydrolysis of ester bonds | Hydrolases | Fatty alcohol, Sulfosuccinate | Completely mineralized (for linear alkyls) nih.govnih.gov |

Environmental Distribution and Transport Studies

Once released into the environment, Disodium 1-octadecyl 2-sulphonatosuccinate is distributed among water, soil, and sediment compartments. Its transport is governed by its physicochemical properties, particularly its nature as an anionic surfactant.

Aquatic Systems: As an anionic surfactant, it tends to have lower sorption coefficients (Koc) for soil and sediment compared to cationic and nonionic surfactants. researchgate.net This implies a higher potential for mobility in the water column. Its surface-active properties mean it will concentrate at air-water and solid-water interfaces.

Soil and Sediment: The primary route of entry into terrestrial environments is through the application of sewage sludge to agricultural land. nih.govresearchgate.net While anionic surfactants are generally mobile, the long C18 alkyl chain of this compound imparts significant hydrophobicity, which can increase its tendency to adsorb to organic matter in soil and sludge. The presence of other pollutants, such as different surfactants or pesticides, can influence its mobility, potentially increasing its transport in soil-water systems. mdpi.com Conversely, some surfactants have been shown to sorb to soil particles over time, which could decrease mobility. mdpi.com

The ultimate environmental concentration is a balance between the rate of input, partitioning behavior, and degradation. Most surfactants are significantly reduced in concentration by secondary wastewater treatment. nih.gov

Assessment of Environmental Persistence and Transformation Products

The environmental persistence of a chemical is inversely related to its rate of degradation. Given that linear alkyl sulfosuccinates are readily biodegradable under a range of environmental conditions, the persistence of this compound is expected to be low in most compartments. nih.govnih.gov

Persistence: In aerobic environments like surface soils and oxygenated waters, rapid biodegradation prevents long-term persistence. nih.gov Half-lives for other anionic surfactants like Linear Alkylbenzene Sulphonates (LAS) in soil have been reported to be in the range of 7 to 33 days. researchgate.net While specific data for this compound is scarce, a similar low persistence is anticipated. Persistence could be higher in anaerobic environments if the specific microbial consortia capable of its degradation are absent. nm.gov

Transformation Products: The primary transformation products resulting from the initial hydrolytic cleavage are 1-octadecanol and sulfosuccinate. mst.dk These intermediates are not typically persistent. 1-octadecanol is a fatty alcohol that is readily metabolized by microorganisms. Sulfosuccinate is also expected to undergo rapid biodegradation. The ultimate degradation products are carbon dioxide, water, mineral salts, and biomass, indicating complete mineralization. nm.gov

Table 2: Expected Transformation Products and Persistence

| Product | Formation Pathway | Expected Persistence |

|---|---|---|

| 1-Octadecanol | Ester hydrolysis | Low (readily biodegradable) |

| Sulfosuccinate | Ester hydrolysis | Low (readily biodegradable) |

| Carbon Dioxide, Water, Biomass | Ultimate biodegradation | Not applicable (mineralization products) |

Methodologies for Environmental Monitoring and Analysis

The detection and quantification of this compound in complex environmental matrices like water, soil, and sludge require sophisticated analytical techniques. The low concentrations typically found necessitate sample pre-treatment steps.

Sample Preparation: Analysis from environmental samples usually involves extraction, purification, and pre-concentration. nih.gov Solid-phase extraction (SPE) is a common technique for isolating surfactants from aqueous samples.

Analytical Techniques: Chromatographic methods are the preferred choice for the specific identification and quantification of surfactants. nih.gov

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), HPLC is a powerful tool for separating and detecting sulfosuccinates and their transformation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, though it may require derivatization of the polar sulfonate and carboxylate groups to increase volatility.

Non-specific Methods: While less specific, colorimetric methods like the Methylene Blue Active Substances (MBAS) assay can be used to determine the total concentration of anionic surfactants in a sample. mst.dk However, this method does not distinguish between different types of anionic surfactants.

Table 3: Analytical Methods for Sulfosuccinate Surfactants

| Technique | Principle | Applicability | Reference |

|---|---|---|---|

| HPLC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry | Specific identification and quantification of parent compound and transformation products | nih.gov |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Requires derivatization for polar analytes | nih.gov |

| MBAS Assay | Colorimetric method for total anionic surfactants | Non-specific screening tool | mst.dk |

Future Research Directions and Emerging Paradigms

Synergistic Interactions with Other Surfactants and Additives

Future research will likely focus on exploring the synergistic interactions between Disodium (B8443419) 1-octadecyl 2-sulphonatosuccinate and other classes of surfactants to develop formulations with enhanced performance characteristics. The combination of different surfactants can lead to properties that are superior to those of the individual components, such as improved foaming, cleansing, and mildness.

Studies on similar sulfosuccinates, such as Disodium Laureth Sulfosuccinate (B1259242), have shown that blending them with amphoteric surfactants like cocamidopropyl betaine (B1666868) can result in formulations that are exceptionally mild to the skin while maintaining good cleansing performance. researchgate.net Patents have also been filed for synergistic surfactant mixtures containing sulfosuccinates with other anionic, cationic, and non-ionic surfactants, indicating a strong commercial interest in these blends. google.comgoogle.com For Disodium 1-octadecyl 2-sulphonatosuccinate, its long C18 alkyl chain suggests strong hydrophobic interactions, which could be leveraged in synergistic blends to improve the solubilization of oils and other non-polar substances.

Future investigations are expected to systematically evaluate the performance of this compound in ternary and quaternary surfactant systems. Key research questions will revolve around identifying the optimal ratios of surfactants to achieve desired properties, understanding the molecular mechanisms behind the observed synergies, and exploring the effects of additives like polymers and electrolytes on the performance of these blends. The development of high-throughput screening methods will be crucial in accelerating the discovery of novel synergistic combinations.

Exploration of this compound in Sustainable Chemistry

The growing demand for environmentally friendly and sustainable products is a major driver for innovation in the surfactant industry. youtube.comkaffebueno.com this compound, being a sulfosuccinate, is generally considered a milder and more biodegradable alternative to traditional sulfate-based surfactants. chemicalproductsokc.comchemicalproductsokc.com Future research in this area will likely concentrate on enhancing its sustainability profile throughout its lifecycle.

A key area of investigation will be the use of renewable feedstocks for its synthesis. The octadecyl group can be derived from natural sources such as stearyl alcohol obtained from vegetable oils. Research into efficient and green catalytic processes for the synthesis of the surfactant from these renewable precursors will be a significant focus.

Furthermore, comprehensive Life Cycle Assessments (LCA) will be essential to quantify the environmental footprint of this compound, from raw material sourcing to end-of-life disposal. erasm.org Such studies will help identify hotspots in the production process where environmental impacts can be minimized. Research has shown that for some bio-based surfactants, the cultivation of raw materials and the energy required for fermentation and purification are major contributors to their environmental impact. nih.gov Therefore, optimizing these stages will be critical.

The biodegradability of this compound under various environmental conditions, including in anaerobic environments, will also be a subject of further study to ensure its minimal impact on aquatic ecosystems. google.com

Advanced Computational and Experimental Integration for System Design

The integration of advanced computational modeling with experimental techniques is set to revolutionize the design and optimization of surfactant-based systems. For this compound, this integrated approach will provide deeper insights into its behavior at a molecular level, enabling the rational design of formulations with tailored properties.

Molecular dynamics (MD) simulations are a powerful tool for studying the self-assembly of surfactants into micelles and their behavior at interfaces. researchgate.netsyxbsyjg.compku.edu.cnrsc.orgacs.org Future computational studies on this compound will likely focus on:

Predicting its critical micelle concentration (CMC) in various solvent systems.

Simulating its interaction with other surfactants and additives to understand the basis of synergistic effects.

Modeling its adsorption at oil-water and air-water interfaces to predict its emulsifying and foaming properties.

Investigating its interaction with skin lipids to better understand its mildness.

These computational predictions will be validated and complemented by advanced experimental techniques. Techniques such as small-angle neutron scattering (SANS) and cryo-transmission electron microscopy (cryo-TEM) can be used to characterize the structure and morphology of micelles and other self-assembled structures. Tensiometry and rheology measurements will continue to be vital for characterizing the interfacial and bulk properties of formulations containing this surfactant.

Challenges and Opportunities in Scaling Academic Discoveries

The successful translation of laboratory-scale discoveries to industrial production presents both challenges and opportunities for specialty surfactants like this compound. A primary challenge is often the cost-effectiveness of the synthesis process, especially when utilizing renewable feedstocks which can be more expensive than their petrochemical counterparts. nih.gov

Techno-economic analysis (TEA) will be a crucial tool to evaluate the economic viability of different production routes and to identify cost-reduction strategies. acs.org Such analyses for other bio-based surfactants have highlighted the significant impact of raw material costs and downstream processing on the final product price. nih.gov

Process intensification offers a promising avenue to make the production of specialty surfactants more efficient and sustainable. youtube.comthermofisher.comstamm.bio This can involve the development of continuous manufacturing processes to replace traditional batch reactors, leading to higher throughput, reduced waste, and lower capital costs. youtube.com Modular chemical process intensification, where smaller, standardized production units are used, can also offer flexibility and reduce the financial risk associated with scaling up. youtube.com

An opportunity lies in the development of novel catalytic systems that can efficiently produce this compound under mild reaction conditions, further enhancing the sustainability and cost-effectiveness of the process. Moreover, the increasing consumer demand for high-performance, sustainable, and mild personal care products creates a significant market opportunity for well-characterized and efficiently produced specialty surfactants like this compound. marketreportanalytics.comarchivemarketresearch.com

Q & A

Basic: What is the molecular structure and IUPAC nomenclature of disodium 1-octadecyl 2-sulphonatosuccinate?

Answer:

The compound is a disodium salt with the IUPAC name This compound. Its molecular formula is C₂₂H₄₀Na₂O₇S , consisting of an octadecyl chain (C₁₈H₃₇) esterified to the succinate backbone, with a sulfonate group at the 2-position and sodium counterions . Key structural features include:

- Hydrophobic tail : Octadecyl chain (C18) for surfactant behavior.

- Hydrophilic head : Sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups.

- Stereochemistry : The sulfonate group’s position affects micelle formation and solubility.

Basic: What synthetic routes are used to prepare this compound?

Answer:

Synthesis typically involves two steps:

Esterification : Reacting maleic anhydride with octadecyl alcohol to form octadecyl maleate.

Sulfonation : Introducing a sulfonate group via reaction with sodium sulfite (Na₂SO₃) or sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide .

Key considerations :

- Reagent purity : Trace water can hydrolyze intermediates, reducing yield.

- Temperature control : Sulfonation requires <50°C to avoid side reactions.

- Purification : Dialysis or ion-exchange chromatography removes unreacted salts .

Basic: How does this compound function as a surfactant?

Answer:

The compound acts as an anionic surfactant due to its dual hydrophilic (sulfonate/carboxylate) and hydrophobic (C18 chain) moieties.

- Mechanism : Lowers surface tension by aligning at interfaces, with the C18 chain penetrating hydrophobic phases and the ionic head interacting with water.

- Critical Micelle Concentration (CMC) : Reported at ~0.1–0.5 mM in aqueous solutions, depending on pH and ionic strength .

- Applications : Stabilizes emulsions in lipid-based drug delivery systems or enhances solubilization of hydrophobic analytes in chromatography .

Advanced: How can researchers optimize experimental protocols for characterizing micellar behavior of this compound?

Answer:

Methodology :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter of micelles (typically 10–50 nm) at varying concentrations.

- Surface Tension Analysis : Use a tensiometer to determine CMC via the Wilhelmy plate method.

- Small-Angle X-ray Scattering (SAXS) : Resolve micelle morphology (spherical vs. lamellar).

Data Challenges : - Ionic interference : High NaCl (>100 mM) disrupts micelle stability; use low-salt buffers .

- Temperature sensitivity : Heating above 40°C can disassemble micelles; control thermostatically .

Advanced: How do structural variations (e.g., alkyl chain length) in sulfosuccinates impact their surfactant efficacy?

Answer:

Comparative analysis (e.g., C12 vs. C18 chains):

- CMC : Longer chains (C18) lower CMC (e.g., 0.1 mM vs. 1.5 mM for C12 analogs) due to stronger hydrophobic interactions .

- Foaming capacity : Shorter chains (C12) produce more stable foams, while C18 variants excel in emulsion stabilization .

Experimental design : - Synthesize homologs (C12, C14, C16, C18) and compare interfacial tension reduction using pendant drop assays.

- Validate with molecular dynamics simulations to correlate chain length with micelle packing .

Advanced: What analytical techniques resolve discrepancies in purity assessment of this compound?

Answer:

Common contradictions :

- HPLC vs. NMR : HPLC may overestimate purity due to co-eluting isomers, while ¹H NMR detects residual octadecyl alcohol or sulfonic acid byproducts.

Methodological recommendations : - Two-dimensional NMR (COSY/HSQC) : Assign all proton and carbon signals to confirm structure .

- Mass spectrometry (ESI-MS) : Detect sodium adducts ([M+Na]⁺) to verify molecular weight (expected: 542.59 Da) .

- Elemental analysis : Confirm Na content (theoretical: ~8.5% w/w) to rule out incomplete neutralization .

Advanced: How does pH influence the stability and functionality of this compound?

Answer:

pH-dependent behavior :

- Optimal range : pH 6–8. Below pH 5, protonation of carboxylate reduces solubility; above pH 9, hydrolysis of ester bonds occurs .

Experimental validation : - Stability studies : Incubate solutions at pH 3–11 for 24 hours, monitor degradation via HPLC.

- Functional impact : Measure CMC shifts using conductivity assays; micelle size increases at extreme pH due to charge screening .

Advanced: What strategies mitigate batch-to-batch variability in surfactant performance?

Answer:

Root causes :

- Inconsistent octadecyl alcohol purity.

- Variable sulfonation efficiency.

Solutions : - Quality control : Pre-purify octadecyl alcohol via fractional distillation (>98% purity).

- Process monitoring : Use in-line FTIR to track sulfonation completion (disappearance of maleate C=O peaks at 1720 cm⁻¹) .

- Standardized protocols : Adopt DOE (Design of Experiments) to optimize reaction time, temperature, and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.